1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide
Overview
Description
1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide, also known as E-4018, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. E-4018 belongs to the class of piperidinecarboxamide compounds and has been shown to have promising effects in various biochemical and physiological processes.
Mechanism of Action
1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide exerts its effects by inhibiting the activity of various enzymes and receptors. It has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair. Additionally, 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses.
Biochemical and physiological effects:
1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce blood pressure by inhibiting the activity of ACE. 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the activity of PDE4. Additionally, 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has been shown to have anti-tumor effects by inhibiting the activity of MMPs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide in lab experiments is its specificity. 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has been shown to selectively inhibit the activity of ACE, MMPs, and PDE4, making it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide is its potential toxicity. 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide. One area of interest is the development of 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the potential therapeutic applications of 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide in various diseases, including cardiovascular diseases, cancer, and neurological disorders. Finally, more research is needed to understand the precise mechanism of action of 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide and its effects on various biochemical and physiological processes.
Scientific Research Applications
1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on the activity of various enzymes and receptors that play a crucial role in several physiological processes. Some of the key areas where 1-(ethylsulfonyl)-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide has shown promising effects include cardiovascular diseases, cancer, and neurological disorders.
properties
IUPAC Name |
1-ethylsulfonyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-4-19(16,17)14-7-5-11(6-8-14)12(15)13-10(2)9-18-3/h10-11H,4-9H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBNEZUYWRXVQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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